Azintamide

概要

準備方法

合成経路と反応条件: アジナミドの調製には、いくつかのステップが含まれます。

アジナミドスルフィドリル化合物の溶液の調製: これは、水と硫化ナトリウムを溶解し、その後、硫黄を加えることを含みます。

3,6-ジクロロピリダジンとの反応: 酸化を防ぐために、亜硫酸ナトリウムを少量ずつ添加します。反応系は、pH値を8〜10に維持するために慎重に監視されます。

エチルアルコールとN,N-ジエチル-2-クロロアセトアミドの添加: この混合物を反応系に滴下し、その後、最終生成物を精製します.

工業的製造方法: アジナミドの工業的製造は、同様のステップに従いますが、大規模生産に最適化されています。 このプロセスは、環境に優しく、費用対効果が高く、大量生産に適するように設計されています .

化学反応の分析

反応の種類: アジナミドは、次のようなさまざまな化学反応を起こします。

酸化: 酸素の添加または水素の除去を伴います。

還元: 水素の添加または酸素の除去を伴います。

置換: ある原子または原子群を別の原子または原子群と置き換えることを伴います。

一般的な試薬と条件:

酸化: 一般的な試薬には、過マンガン酸カリウムと過酸化水素があります。

還元: 一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。

置換: 一般的な試薬には、ハロゲンと求核剤があります。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はスルホキシドまたはスルホンを生成する可能性がありますが、還元はチオールを生成する可能性があります .

4. 科学研究の用途

アジナミドは、幅広い科学研究の用途があります。

化学: 胆汁分泌促進剤とそのメカニズムの研究におけるモデル化合物として使用されます。

生物学: 内臓感覚と消化管運動への影響について研究されています。

医学: 胆汁うっ滞と消化不良の治療における治療の可能性について調査されています。

産業: 医薬品製品の製剤に使用されます

科学的研究の応用

Functional Dyspepsia

Azintamide has been investigated extensively for its efficacy in treating functional dyspepsia, a common gastrointestinal disorder characterized by symptoms such as bloating, pain, and discomfort in the upper abdomen.

- Clinical Trials : A randomized, double-blind, placebo-controlled trial involving 208 patients demonstrated that the combination of this compound with domperidone significantly improved symptoms compared to domperidone alone. The response rate in the experimental group was 89.2%, compared to 76.4% in the control group (P = 0.015) .

- Symptom Improvement : The study reported substantial reductions in bloating and pain intensity scores, with significant differences noted between the treatment and control groups (P < 0.01) .

- Safety Profile : The trials indicated a favorable safety profile for this compound, with no severe side effects reported .

Dyspepsia Symptoms Related to Other Conditions

This compound has also been effective in treating dyspepsia symptoms not responsive to standard therapies like domperidone. In a multicenter self-controlled trial involving 180 patients, this compound significantly improved symptoms such as upper abdominal distention and anorexia after two weeks of treatment .

Psoriasis Vulgaris

Initially studied as a treatment for psoriasis vulgaris, this compound demonstrated efficacy in managing this chronic skin condition. However, more recent studies have focused on its gastrointestinal applications rather than dermatological uses .

Analytical Methods for this compound

To ensure the quality and efficacy of this compound formulations, several analytical methods have been developed:

- Chromatographic Techniques : Two stability-indicating chromatographic methods have been optimized for determining this compound concentrations in pharmaceutical formulations. These include:

These methods are crucial for assessing the drug's stability and ensuring accurate dosing in clinical applications.

Summary of Clinical Findings

| Study Focus | Sample Size | Treatment Duration | Key Findings |

|---|---|---|---|

| Efficacy of this compound + Domperidone | 208 patients | 4 weeks | Response rate: 89.2% vs 76.4% (P = 0.015) |

| Efficacy on Dyspepsia Symptoms | 180 patients | 2 weeks | Significant symptom improvement (P < 0.01) |

| Safety Profile | Various studies | Varies | No severe side effects reported |

作用機序

アジナミドの作用機序は、内臓感覚と消化管運動の調節を伴います。それは、胆汁分泌促進作用を発揮するために、特定の分子標的と経路に作用します。 詳細な分子標的と経路は、現在も調査中です .

類似の化合物:

- アジンチアミド

- オラガリン

- コレリン

- オラガリン

比較: アジナミドは、その特異的な胆汁分泌促進作用と、内臓感覚と消化管運動を調節する能力において独特です。 同様の化合物と比較して、アジナミドは、胆汁うっ滞と消化不良の治療のための臨床試験で有望な結果を示しています .

類似化合物との比較

- Azinthiamide

- Oragallin

- Colerin

- Oragalin

Comparison: Azintamide is unique in its specific choleretic activity and its ability to modulate visceral sensitivity and gastrointestinal motility. Compared to similar compounds, this compound has shown promising results in clinical studies for treating cholestasis and dyspepsia .

生物活性

Azintamide, a compound with significant therapeutic potential, has been studied for its biological activity, particularly in the treatment of gastrointestinal disorders. This article delves into its efficacy, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is primarily utilized in the management of functional dyspepsia and other gastrointestinal conditions. Its mechanism involves modulation of visceral sensitivity and gastrointestinal motility, making it a valuable addition to treatment regimens that include other medications like domperidone.

The biological activity of this compound can be attributed to several mechanisms:

- Modulation of Gastrointestinal Motility : this compound enhances the motility of the gastrointestinal tract, which helps alleviate symptoms associated with dyspepsia.

- Visceral Sensitivity : It appears to reduce visceral sensitivity, thereby decreasing discomfort related to gastrointestinal disturbances.

Clinical Trials

A randomized, double-blind, placebo-controlled trial assessed the efficacy of this compound combined with domperidone in patients with functional dyspepsia. The trial involved 208 participants divided into two groups:

- Group A (Experimental) : Received this compound (2 tablets three times daily) alongside domperidone.

- Group B (Control) : Received only domperidone.

Results :

- The combination therapy resulted in a significant improvement in overall efficacy and health-related quality of life compared to domperidone alone.

- Symptom scores for upper abdominal distention and pain decreased significantly (P < 0.01), with an effective rate exceeding 84.9% for individual symptoms and over 92.5% for total symptom relief .

| Treatment Group | Total Participants | Effective Rate (%) | Significant Symptom Reduction |

|---|---|---|---|

| Group A | 102 | >92.5 | Yes |

| Group B | 106 | <50 | No |

Case Studies

Several case studies have highlighted the effectiveness of this compound:

-

Case Study on Acute Pancreatitis :

- A patient with glycogen storage disease was treated with this compound after hospitalization for acute pancreatitis. Following administration, the patient reported significant relief from abdominal pain and distention within days, demonstrating the compound's potential for digestive enzyme supplementation .

- Effect on Liver Cirrhosis :

Safety Profile

This compound has been reported to have a favorable safety profile. In clinical trials, adverse effects were minimal, with only one patient experiencing a mild rash that resolved spontaneously . The absence of severe side effects supports its use as a safe therapeutic option.

特性

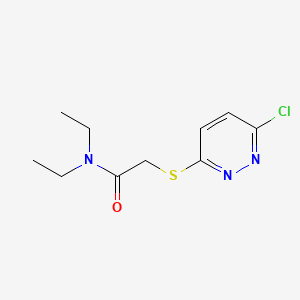

IUPAC Name |

2-(6-chloropyridazin-3-yl)sulfanyl-N,N-diethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3OS/c1-3-14(4-2)10(15)7-16-9-6-5-8(11)12-13-9/h5-6H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSLKKMZJCJBOML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CSC1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171370 | |

| Record name | Azintamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1830-32-6 | |

| Record name | Azintamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1830-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azintamide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001830326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azintamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13992 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Azintamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Azintamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azintamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZINTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ACZ6L64B41 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the precise mechanism of action of Azintamide?

A1: While the exact mechanism of action of this compound is not fully elucidated in the provided research, several studies suggest it may work by:

- Improving gastric motility: [] This could explain its efficacy in relieving abdominal distension, a common symptom of functional dyspepsia.

- Modulating visceral sensitivity: [] This potential mechanism requires further investigation but could contribute to its overall effectiveness in addressing dyspepsia.

Q2: What are the downstream effects of this compound administration?

A2: Research indicates that this compound can lead to:

- Increased maximal water loading volume: [, ] This finding supports its role in improving gastric accommodation and reducing fullness.

- Decreased symptom scores for various dyspeptic symptoms: [, , , , , , , , , , , , , , , , , , , , , , , ] This consistent finding across multiple studies highlights its therapeutic benefit in managing dyspepsia.

Q3: What is the molecular formula and weight of this compound?

A3: The provided research does not explicitly state the molecular formula or weight of this compound. Further investigation into its chemical structure is necessary.

Q4: Is there any spectroscopic data available for this compound?

A4: Yes, Proton Magnetic Resonance (PMR) spectrometry has been used for the quantitative analysis of this compound in pharmaceutical preparations. [] The PMR spectrum can confirm the drug's identity and purity.

Q5: How stable is this compound under various storage conditions?

A5: The provided research does not offer detailed information on the stability of this compound under different storage conditions. Further studies are required to determine its shelf life and optimal storage parameters.

Q6: Has this compound been investigated for its compatibility with other materials in drug formulations?

A6: While the research mentions the use of this compound in tablet formulations, [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] it lacks specific details about its compatibility with various excipients. Further research is needed to optimize its formulation and ensure stability and efficacy.

Q7: Does this compound possess any catalytic properties?

A7: The provided research does not mention any catalytic properties associated with this compound. Its primary focus is its therapeutic application in managing dyspepsia.

Q8: Have any computational studies been conducted on this compound?

A8: The provided research does not mention any computational studies or QSAR models developed for this compound. Such studies could be beneficial in understanding its structure-activity relationship and designing more potent analogs.

Q9: How do modifications to the this compound structure impact its activity?

A9: The provided research lacks information regarding SAR studies on this compound. Understanding how structural changes influence its potency, selectivity, and pharmacokinetic properties could guide future drug development efforts.

Q10: What formulation strategies have been explored to improve the stability, solubility, or bioavailability of this compound?

A10: The research primarily focuses on the clinical application of this compound in tablet formulations, [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] without delving into specific formulation strategies. Further research is required to explore alternative drug delivery systems or modifications to enhance its bioavailability and therapeutic potential.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。